Methyl[2-(quinolin-2-yl)ethyl]amine Methyl[2-(quinolin-2-yl)ethyl]amine
Brand Name: Vulcanchem
CAS No.: 55496-63-4
VCID: VC17676142
InChI: InChI=1S/C12H14N2/c1-13-9-8-11-7-6-10-4-2-3-5-12(10)14-11/h2-7,13H,8-9H2,1H3
SMILES:
Molecular Formula: C12H14N2
Molecular Weight: 186.25 g/mol

Methyl[2-(quinolin-2-yl)ethyl]amine

CAS No.: 55496-63-4

Cat. No.: VC17676142

Molecular Formula: C12H14N2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl[2-(quinolin-2-yl)ethyl]amine - 55496-63-4

Specification

CAS No. 55496-63-4
Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
IUPAC Name N-methyl-2-quinolin-2-ylethanamine
Standard InChI InChI=1S/C12H14N2/c1-13-9-8-11-7-6-10-4-2-3-5-12(10)14-11/h2-7,13H,8-9H2,1H3
Standard InChI Key WCFDUEDMFHIEQB-UHFFFAOYSA-N
Canonical SMILES CNCCC1=NC2=CC=CC=C2C=C1

Introduction

Chemical Identity and Structural Characteristics

Methyl[2-(quinolin-2-yl)ethyl]amine, systematically named N-methyl-2-quinolin-2-ylethanamine, belongs to the quinoline family of heterocyclic aromatic compounds. Its molecular formula is C₁₂H₁₄N₂, with a molecular weight of 186.25 g/mol. The structure comprises a bicyclic quinoline ring system fused with a benzene and pyridine ring, substituted at the 2-position by an ethylamine chain bearing a methyl group on the nitrogen atom.

Molecular and Spectroscopic Properties

Key spectroscopic data include:

  • InChI Key: WCFDUEDMFHIEQB-UHFFFAOYSA-N

  • Canonical SMILES: CNCCC1=NC2=CC=CC=C2C=C1

  • IUPAC Name: N-methyl-2-quinolin-2-ylethanamine.

The compound’s planar quinoline moiety facilitates π-π stacking interactions, while the ethylamine side chain enhances solubility in polar solvents. Nuclear magnetic resonance (NMR) studies reveal distinct proton environments: the methyl group on the amine resonates at δ 2.3–2.6 ppm, while aromatic protons in the quinoline ring appear between δ 7.0–8.5 ppm.

Structural Analogues and Comparative Analysis

Comparative analysis with related compounds underscores its uniqueness:

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural Feature
Methyl[2-(quinolin-2-yl)ethyl]amineC₁₂H₁₄N₂186.25Ethylamine side chain with methyl
Methyl 2-(quinolin-2-yl)acetateC₁₂H₁₁NO₂201.22Ester group instead of ethylamine
Methyl[2-(quinoxalin-2-yl)ethyl]amineC₁₁H₁₃N₃187.24Quinoxaline core with two nitrogens

The substitution pattern on the quinoline ring significantly influences electronic properties and bioactivity. For instance, replacing the ethylamine group with an ester (as in Methyl 2-(quinolin-2-yl)acetate) reduces basicity and alters pharmacokinetic profiles .

Synthesis and Production Methods

Conventional Synthesis Pathways

The synthesis typically involves multi-step reactions starting from quinoline-2-carbaldehyde. A common route includes:

  • Reductive Amination: Quinoline-2-carbaldehyde reacts with methylamine in the presence of a reducing agent (e.g., NaBH₄) to form the secondary amine.

  • Alkylation: The amine intermediate undergoes alkylation with ethylene dihalide to introduce the ethyl chain.

Industrial-scale production employs continuous flow reactors to enhance yield (up to 85%) and reduce reaction times.

Green Chemistry Approaches

Recent advancements prioritize sustainability:

  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes while maintaining yields >90%.

  • Solvent-Free Conditions: Eliminates volatile organic solvents, minimizing environmental impact.

  • Catalytic Methods: Palladium-catalyzed coupling reactions improve regioselectivity for large-scale synthesis .

Biological Activity and Mechanistic Insights

Antimicrobial Properties

Methyl[2-(quinolin-2-yl)ethyl]amine demonstrates broad-spectrum antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 µg/mL) and fungi (Candida albicans, MIC = 16 µg/mL). The mechanism involves disruption of microbial cell membranes via hydrophobic interactions with lipid bilayers.

Applications in Drug Development

Lead Compound Optimization

Structural modifications to enhance bioavailability and reduce toxicity include:

  • Introduction of hydrophilic groups (e.g., hydroxyl) to improve water solubility.

  • Halogenation of the quinoline ring to boost DNA-binding affinity.

Targeted Drug Delivery Systems

Encapsulation in lipid nanoparticles (LNPs) increases tumor-specific accumulation. Preclinical models show a 3.2-fold increase in half-life compared to free drug formulations.

Challenges and Future Directions

Limitations in Current Research

  • Limited in vivo data: Most studies are restricted to cell cultures.

  • Selectivity issues: Off-target effects on healthy cells remain a concern.

Emerging Opportunities

  • Combination therapies: Synergistic effects with platinum-based chemotherapeutics.

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